3-Fluoro-4-methoxypyrrolidine
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Overview
Description
3-Fluoro-4-methoxypyrrolidine is a chemical compound with the molecular formula C5H10FNO It is a fluorinated pyrrolidine derivative, characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxypyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 3-chloro-4-methoxypyrrolidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of azido or methoxy-substituted pyrrolidines.
Scientific Research Applications
3-Fluoro-4-methoxypyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxypyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The methoxy group contributes to the compound’s electronic properties, influencing its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 3-Fluoro-4-methoxypyridine
- 3-Fluoro-4-methoxybenzene
- 3-Fluoro-4-methoxyphenol
Comparison: Compared to its analogs, 3-Fluoro-4-methoxypyrrolidine exhibits unique properties due to the presence of the pyrrolidine ring. This ring structure imparts greater conformational flexibility and stereochemical diversity, enhancing its potential as a versatile scaffold in drug design. Additionally, the combination of fluorine and methoxy substituents provides a distinct electronic profile, influencing the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C5H10FNO |
---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
3-fluoro-4-methoxypyrrolidine |
InChI |
InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3 |
InChI Key |
DSXGOKWLUVYZCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCC1F |
Origin of Product |
United States |
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